molecular formula C18H38O4Si2 B037986 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal CAS No. 111902-03-5

3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal

Cat. No. B037986
CAS RN: 111902-03-5
M. Wt: 374.7 g/mol
InChI Key: JVPOCCACFOBDEV-BZUAXINKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a silylated derivative of D-galactal, which is a rare sugar molecule found in nature.

Mechanism of Action

The mechanism of action of 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal is not well understood. However, studies have shown that this compound can act as a glycosyl donor in glycosylation reactions. This means that it can transfer a sugar molecule to an acceptor molecule, forming a glycosidic bond.
Biochemical and physiological effects:
The biochemical and physiological effects of 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal are not well studied. However, studies have shown that this compound can be used to synthesize complex carbohydrates, which have various biological functions. For example, complex carbohydrates play a critical role in cell-cell interactions, immune response, and signaling pathways.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal in lab experiments is its ability to act as a glycosyl donor in glycosylation reactions. This makes it a valuable building block in the synthesis of complex carbohydrates. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for the use of 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal in scientific research. One potential direction is in the development of new vaccines and therapeutics. This compound can be used in the synthesis of glycopeptides, which have shown promise in the treatment of cancer and infectious diseases. Another potential direction is in the development of new materials. Complex carbohydrates have unique physical and chemical properties that make them useful in the development of new materials for various applications.
Conclusion:
In conclusion, 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal is a silylated derivative of D-galactal that has potential applications in various scientific research fields. This compound can be used as a building block in the synthesis of complex carbohydrates, glycopeptides, and other materials. Although the mechanism of action and biochemical and physiological effects of this compound are not well understood, it has shown promise in various scientific research applications. Future research in this area may lead to the development of new vaccines, therapeutics, and materials.

Synthesis Methods

The synthesis of 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal involves the reaction of D-galactal with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and yields the silylated derivative of D-galactal. This compound is then purified by column chromatography to obtain a pure form.

Scientific Research Applications

3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal has been used in various scientific research applications. One of the primary applications of this compound is in the synthesis of complex carbohydrates. It has been used as a building block in the synthesis of oligosaccharides and glycosides. This compound has also been used in the synthesis of glycopeptides, which are important in the development of vaccines and therapeutics.

properties

CAS RN

111902-03-5

Product Name

3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal

Molecular Formula

C18H38O4Si2

Molecular Weight

374.7 g/mol

IUPAC Name

(2R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-ol

InChI

InChI=1S/C18H38O4Si2/c1-17(2,3)23(7,8)21-13-15-16(19)14(11-12-20-15)22-24(9,10)18(4,5)6/h11-12,14-16,19H,13H2,1-10H3/t14-,15-,16-/m1/s1

InChI Key

JVPOCCACFOBDEV-BZUAXINKSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O

SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O

synonyms

3 6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-

Origin of Product

United States

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